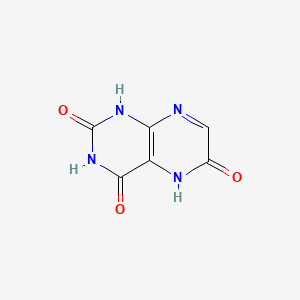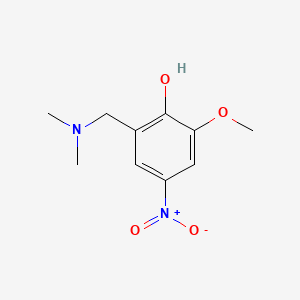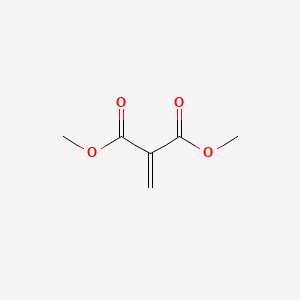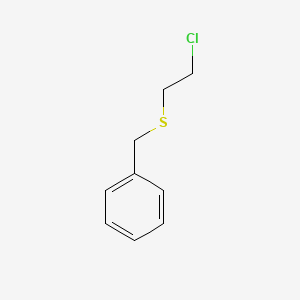
4,7-Dichloro-2-phenylquinazoline
Vue d'ensemble
Description
4,7-Dichloro-2-phenylquinazoline is a chemical compound with the molecular formula C14H8Cl2N2 . It has a molecular weight of 275.14 and is a white solid .
Molecular Structure Analysis
The InChI code for 4,7-Dichloro-2-phenylquinazoline is 1S/C14H8Cl2N2/c15-10-6-7-11-12(8-10)17-14(18-13(11)16)9-4-2-1-3-5-9/h1-8H . The key for this InChI code is YHPZVDQRVXUAKF-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
4,7-Dichloro-2-phenylquinazoline is a white solid .Applications De Recherche Scientifique
Chemical Properties
4,7-Dichloro-2-phenylquinazoline is a chemical compound with the CAS Number: 54665-92-8 and a molecular weight of 275.14 . It is a white solid and is used in various scientific research applications due to its unique properties.
Biopharmaceutical Activities
Quinazoline and quinazolinone derivatives, which include 4,7-Dichloro-2-phenylquinazoline, have received significant attention due to their distinct biopharmaceutical activities . These compounds are considered noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utilization .
Antibacterial Properties
Quinazolinones, including 4,7-Dichloro-2-phenylquinazoline, have shown promising antibacterial properties . The emergence of drug-resistant bacterial strains has escalated the need for the development of novel antibiotics, and quinazolinones have been investigated as potential candidates .
Anticancer Properties
Quinazolinones have also been studied for their anticancer properties . Several quinazoline-derived compounds have been approved as drugs for the treatment of various types of cancers .
Anti-Inflammatory and Analgesic Properties
Quinazolinones have demonstrated anti-inflammatory and analgesic properties . This makes them potential candidates for the development of new drugs to treat conditions associated with inflammation and pain .
α-Glucosidase Inhibitory Activity
Certain quinazolinone derivatives have exhibited α-glucosidase inhibitory activity . This property is particularly important in the management of diabetes, as α-glucosidase inhibitors slow down the absorption of carbohydrates in the small intestine, thereby reducing the postprandial increase in blood glucose .
Mécanisme D'action
Target of Action
Quinazoline derivatives, a class to which this compound belongs, have been known to interact with a wide range of biological targets .
Mode of Action
Quinazoline derivatives are known to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-hiv, and anti-analgesic effects . The specific interactions between 4,7-Dichloro-2-phenylquinazoline and its targets that lead to these effects are currently unknown and may be a topic of future research.
Biochemical Pathways
Given the broad range of biological activities exhibited by quinazoline derivatives, it can be inferred that multiple pathways might be affected .
Result of Action
Quinazoline derivatives are known to exhibit a broad spectrum of pharmacological activities, suggesting that the compound may have multiple effects at the molecular and cellular levels .
Propriétés
IUPAC Name |
4,7-dichloro-2-phenylquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2/c15-10-6-7-11-12(8-10)17-14(18-13(11)16)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHPZVDQRVXUAKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)Cl)C(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10327013 | |
| Record name | 4,7-Dichloro-2-phenylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10327013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-Dichloro-2-phenylquinazoline | |
CAS RN |
54665-92-8 | |
| Record name | 4,7-Dichloro-2-phenylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10327013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-hydroxy-11H-benzo[a]carbazole-3-carboxylic acid](/img/structure/B1606094.png)
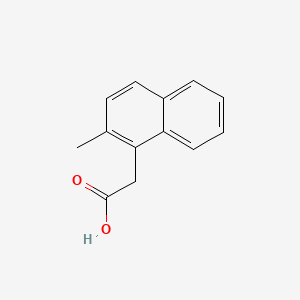
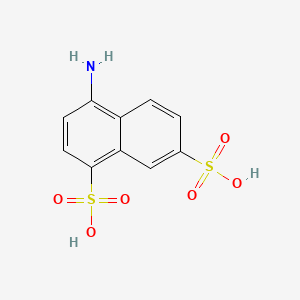
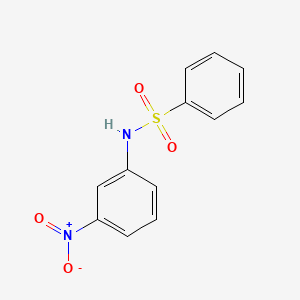
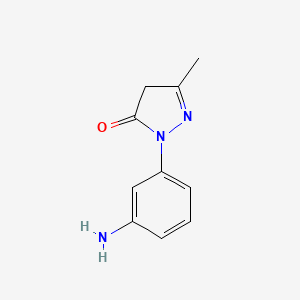

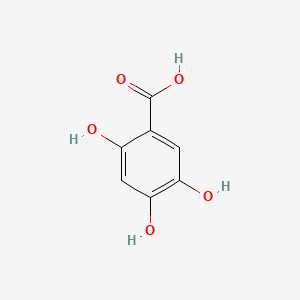
![4-[3-Phenyl-1-(2-phenylethyl)propyl]pyridine](/img/structure/B1606102.png)
